N-Acetyl-D-Galactosamine
Overview
Description
N-acetyl-D-galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans. This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation . It is essential for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-acetyl-D-galactosamine involves several steps. One common method starts with D-galactosamine hydrochloride, which is peracetylated to prepare D-galactosamine pentaacetate. The O-acetylation is then removed from the glycosaminoglycan pentaacetate to produce this compound . The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yield and efficiency, ensuring that the reaction conditions are mild and the production is scalable .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-D-galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and application.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
Scientific Research Applications
N-acetyl-D-galactosamine has numerous scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in cell signaling and intercellular communication.
Industry: It is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
N-acetyl-D-galactosamine exerts its effects through its role in protein glycosylation. It connects to serine or threonine residues in proteins, forming O-linked glycosylation. This process is crucial for protein folding, stability, and function. The compound targets specific molecular pathways involved in cell signaling and communication .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: Another amino sugar derivative, similar in structure but differs in its specific biological roles.
Galactosamine: A precursor to N-acetyl-D-galactosamine, used in various biochemical pathways
Uniqueness
This compound is unique due to its specific role in forming the antigen of blood group A and its involvement in targeted drug delivery systems. Its ability to bind to asialoglycoprotein receptors on hepatocytes makes it particularly valuable in liver-targeted therapies .
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KEWYIRBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-42-1, 31022-50-1 | |
Record name | Galactopyranose, 2-acetamido-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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